4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride 4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220037-90-0
VCID: VC2371284
InChI: InChI=1S/C13H18N2O3.ClH/c16-15(17)12-1-3-13(4-2-12)18-10-7-11-5-8-14-9-6-11;/h1-4,11,14H,5-10H2;1H
SMILES: C1CNCCC1CCOC2=CC=C(C=C2)[N+](=O)[O-].Cl
Molecular Formula: C13H19ClN2O3
Molecular Weight: 286.75 g/mol

4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride

CAS No.: 1220037-90-0

Cat. No.: VC2371284

Molecular Formula: C13H19ClN2O3

Molecular Weight: 286.75 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride - 1220037-90-0

Specification

CAS No. 1220037-90-0
Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
IUPAC Name 4-[2-(4-nitrophenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C13H18N2O3.ClH/c16-15(17)12-1-3-13(4-2-12)18-10-7-11-5-8-14-9-6-11;/h1-4,11,14H,5-10H2;1H
Standard InChI Key CWJHUKYOSWLCSX-UHFFFAOYSA-N
SMILES C1CNCCC1CCOC2=CC=C(C=C2)[N+](=O)[O-].Cl
Canonical SMILES C1CNCCC1CCOC2=CC=C(C=C2)[N+](=O)[O-].Cl

Introduction

4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride is a complex organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its molecular formula is C₁₃H₁₉ClN₂O₃, and it has a molecular weight of approximately 321.20 g/mol . This compound features a piperidine ring substituted with a 4-nitrophenoxyethyl group, which contributes to its unique chemical properties and potential applications.

Synthesis of 4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride

The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-nitrophenol and an appropriate chloroethylpiperidine derivative. Bases are often employed to facilitate these reactions. The process may also include purification steps such as recrystallization to obtain the hydrochloride salt form, which enhances solubility and stability.

Synthesis Steps:

  • Starting Materials: 4-Nitrophenol and chloroethylpiperidine derivative.

  • Reaction Conditions: Presence of a base to facilitate nucleophilic substitution.

  • Purification: Recrystallization to obtain the hydrochloride salt.

Mechanism of Action and Applications

The mechanism of action for 4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes, influencing biochemical pathways relevant to drug development and therapeutic applications.

Applications:

  • Organic Synthesis: Used as a building block for complex molecules.

  • Medicinal Chemistry: Potential applications in drug development.

  • Biological Research: Studies related to enzyme inhibition and receptor binding.

Research Findings and Future Directions

Research on 4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride is ongoing, with a focus on its potential therapeutic applications. The compound's ability to interact with biological systems makes it a valuable tool in understanding complex biochemical pathways. Future studies may explore its efficacy in modulating specific enzymes or receptors, which could lead to breakthroughs in drug development.

Future Research Directions:

  • Therapeutic Applications: Investigating its potential as a therapeutic agent.

  • Biological Interactions: Further studies on its interaction with enzymes and receptors.

  • Synthetic Modifications: Exploring modifications to enhance its biological activity.

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